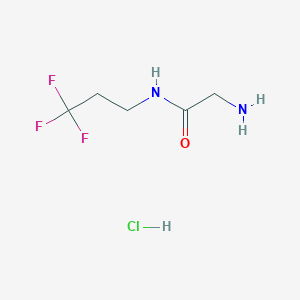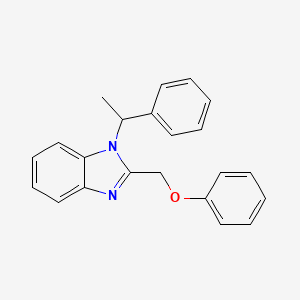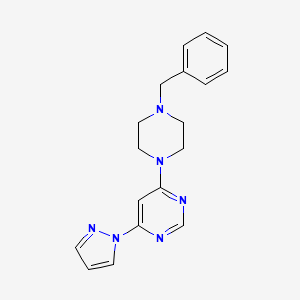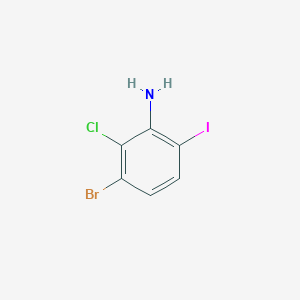![molecular formula C14H18N4O2 B2453158 1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-26-5](/img/structure/B2453158.png)
1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . It has a molecular weight of 140.1399 . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows various peaks corresponding to different types of hydrogen atoms in the molecule . The 13C NMR spectrum provides information about the carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point is 159–161°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .
Applications De Recherche Scientifique
Regioselective Synthesis and Amination
The compound 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione demonstrates interesting chemistry with alkylamides, leading to regioselective amination. This reaction, facilitated by oxidizing agents, produces 7-amino derivatives and showcases the compound's potential in creating various amine-substituted pyrimidines, which could have further applications in pharmaceutical synthesis and materials science (Gulevskaya et al., 1994).
Pyridinium Ylide-Based Synthesis
A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines employs 1,3-dimethyl pyrimidine-2,4(1H,3H)-dione in a domino Knoevenagel condensation–Michael addition–cyclization. This approach highlights the compound's versatility in sustainable chemistry, enabling the synthesis of complex heterocycles without chromatographic purification, thus contributing to environmentally friendly chemical practices (Ahadi et al., 2014).
Catalyzed Multicomponent Synthesis
The compound also serves as a core reactant in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives. Utilizing triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a catalyst, this method underscores the compound's utility in creating structurally diverse molecules. Such syntheses are crucial for developing new materials and biologically active molecules, showcasing potential applications in drug discovery and material science (Rahmani et al., 2018).
Photophysical Properties and pH-Sensing
Pyrimidine-phthalimide derivatives, based on the donor–π–acceptor (D–π–A) model, have been synthesized to exhibit solid-state fluorescence and positive solvatochromism. These properties indicate the compound's potential in developing new optical materials and pH sensors, suggesting applications in sensing technologies and molecular electronics (Yan et al., 2017).
Anticancer Activities
Pyrimidin-2,4-diones derivatives, related in structure, have demonstrated significant anti-cancer activities against various human tumor cell lines. This suggests potential therapeutic applications of related compounds in cancer treatment, highlighting the importance of structural motifs found in 1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione for medicinal chemistry (Singh & Paul, 2006).
Mécanisme D'action
The mechanism of action of this compound, particularly in its role as an anticancer agent, involves interaction with various cancer targets. These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethyl-5-piperidin-1-ylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-16-12-11(13(19)17(2)14(16)20)10(6-7-15-12)18-8-4-3-5-9-18/h6-7H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRTZMDYJIMIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2453076.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)

![N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2453082.png)




![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453090.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2453092.png)

![(E)-4-(Dimethylamino)-N-[1-(4-fluorophenyl)-3-morpholin-4-ylpropyl]but-2-enamide](/img/structure/B2453097.png)
![tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B2453098.png)